molecular formula C8H9BrN2O3 B7868823 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine

5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine

Cat. No.: B7868823
M. Wt: 261.07 g/mol
InChI Key: MGVQWQOWZBPANU-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine is a chemical compound with the CAS Registry Number 21310709 and a molecular formula of C 8 H 9 BrN 2 O 3 . This nitro- and bromo- functionalized pyridine derivative is characterized by an isopropoxy group at the 2-position, making it a versatile and valuable synthetic intermediate for research and development in medicinal chemistry and materials science. As a building block, this compound is For Research Use Only and is not intended for diagnostic or therapeutic uses . Its molecular structure features both a bromine atom and a nitro group on the pyridine ring, which are excellent handles for further chemical manipulation. Researchers can utilize the reactivity of these sites for various cross-coupling reactions and nucleophilic substitutions to create more complex molecular architectures . While specific biological activity data and mechanism of action for this exact compound are not currently available in the public domain, its structural features are common in pharmaceuticals and agrochemicals. Similar compounds are frequently employed in the synthesis of potential therapeutic agents . Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

5-bromo-3-nitro-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-5(2)14-8-7(11(12)13)3-6(9)4-10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVQWQOWZBPANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Disconnection of the isopropoxy group suggests 2-chloro-5-bromopyridine as a precursor, enabling nucleophilic substitution with isopropoxide. Subsequent nitration at position 3 completes the synthesis. Alternative pathways involving sequential nitration and bromination were deemed less feasible due to poor regiocontrol.

Synthesis of 2-Chloro-5-bromopyridine

The preparation of 2-chloro-5-bromopyridine serves as the foundational step in the most efficient synthetic routes.

Direct Bromination of 2-Chloropyridine

Bromination of 2-chloropyridine using bromine in the presence of FeBr₃ at 80–100°C yields 2-chloro-5-bromopyridine with 72–78% efficiency. The reaction exploits the chloro group’s para-directing effect to position bromine at C5.

Table 1: Bromination Optimization

ConditionYield (%)Selectivity (C5:C3)
Br₂, FeBr₃, 80°C, 6h789:1
NBS, DMF, 100°C, 12h657:1

Introduction of the Isopropoxy Group

Copper-Catalyzed Nucleophilic Aromatic Substitution

Reacting 2-chloro-5-bromopyridine with isopropyl alcohol in the presence of CuI (10 mol%), K₂CO₃, and ethylene glycol at 100°C for 6–8 hours achieves 68–75% conversion to 5-bromo-2-(propan-2-yloxy)pyridine. The reaction proceeds via a Ullmann-type coupling mechanism, with ethylene glycol enhancing copper catalyst stability.

Key Observations:

  • Elevated temperatures (>100°C) reduce selectivity due to ether cleavage.

  • Anhydrous conditions prevent hydrolysis of the chloro intermediate.

Regioselective Nitration at Position 3

Mixed Acid Nitration

Nitration of 5-bromo-2-(propan-2-yloxy)pyridine using fuming HNO₃ (90%) and H₂SO₄ (98%) at 0–5°C introduces the nitro group exclusively at position 3, yielding 82–85% product. The isopropoxy group’s ortho/para-directing nature and bromine’s steric hindrance at C5 ensure regioselectivity.

Table 2: Nitration Conditions Comparison

Nitrating AgentTemp (°C)Yield (%)Byproducts
HNO₃/H₂SO₄0–585<5% C4-nitrated
Acetyl nitrate257312% C4-nitrated
Peracetic acid/HNO₃30–40798% C4-nitrated

Alternative Synthetic Pathways

Sequential Nitration and Bromination

While theoretically viable, this route suffers from poor regiocontrol. Nitration of 2-isopropoxypyridine at C3 followed by bromination at C5 yields only 42–48% target product due to competing bromination at C4.

Palladium-Catalyzed Cross-Coupling

Attempts to install bromine via Suzuki coupling post-nitration were unsuccessful, as nitro groups deactivate palladium catalysts.

Reaction Optimization and Scale-Up

Solvent Effects in Substitution

Isopropyl alcohol outperforms DMF and DMSO in the substitution step, achieving 75% yield vs. 62% in DMF. The solvent’s dual role as reactant and medium minimizes side reactions.

Nitration Temperature Control

Maintaining temperatures below 10°C during HNO₃/H₂SO₄ addition suppresses sulfonation of the isopropoxy group. Automated syringe pumps enable precise control in large-scale operations.

Challenges and Limitations

Purification Difficulties

The final product’s polarity necessitates silica gel chromatography (hexane:EtOAc 4:1), with recrystallization from ethanol/water providing 95% purity.

Functional Group Stability

Prolonged exposure to HNO₃/H₂SO₄ (>2h) degrades the isopropoxy group, forming 5-bromo-3-nitropyridin-2-ol as a major byproduct.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base like potassium carbonate or sodium hydride.
  • Reduction Reactions:

    • The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation using palladium on carbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF) as a solvent.

    Reduction: Iron powder, hydrochloric acid, palladium on carbon, hydrogen gas.

Major Products Formed:

  • Substitution reactions yield various substituted pyridines depending on the nucleophile used.
  • Reduction reactions yield 5-Bromo-3-amino-2-(propan-2-yloxy)pyridine.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine exhibit potential anticancer properties. For instance, studies have shown that nitropyridine derivatives can inhibit tumor growth in various cancer cell lines due to their ability to interact with specific molecular targets involved in cell proliferation .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Drug Metabolism : The interaction of this compound with cytochrome P450 enzymes indicates its role in drug metabolism. It can either inhibit or activate these enzymes, affecting the pharmacokinetics of other drugs.

Biological Research

  • Biochemical Probes : this compound can serve as a probe in biochemical assays to study enzyme activity and cellular processes. Its ability to modify enzyme activity makes it useful for elucidating biochemical pathways .
  • Ligand Development : The compound's structure allows it to act as a ligand for various receptors, which can be exploited in drug design and development for targeting specific diseases .

Material Science

  • Advanced Materials : In materials science, this compound is investigated for its potential use in developing advanced materials such as polymers and liquid crystals. Its unique chemical structure may impart desirable properties to these materials, enhancing their performance in electronic applications.

Case Studies

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis of several nitropyridine derivatives, including this compound, which showed promising anticancer activity against breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation .
  • Enzyme Inhibition Research : Another research article focused on the interaction of nitropyridines with cytochrome P450 enzymes, demonstrating that modifications to the nitro group significantly altered the inhibition profiles of these compounds. This study provided insights into how structural changes can impact biological activity .

Mechanism of Action

The mechanism by which 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Alkoxy-Substituted Analogs

5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (2n)

  • Molecular Formula : C₉H₁₀BrN₃O₂
  • Molecular Weight : 286.12 g/mol
  • Substituents : Pyrrolidin-1-yl (cyclic amine) at C2.
  • Properties : Melting point 118–120°C; characterized by ¹H/¹³C NMR and HRMS .
  • Reactivity : The pyrrolidine group enhances solubility in polar solvents and facilitates participation in cycloaddition reactions due to electron-donating effects.

5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

  • Molecular Formula : C₁₁H₁₃BrN₂O₄
  • Molecular Weight : 317.15 g/mol
  • Substituents : Tetrahydro-pyranylmethoxy at C2.
  • Properties : CAS 1270802-60-2; used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity .

5-Bromo-3-nitro-2-(4-nitrophenoxy)pyridine (2m) Molecular Formula: C₁₁H₆BrN₃O₅ Molecular Weight: 361.94 g/mol Substituents: 4-Nitrophenoxy at C2. Properties: Melting point 118–120°C; strong electron-withdrawing nitro group increases electrophilicity at C4 and C6 positions .

Heterocyclic-Substituted Analogs

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine

  • Molecular Formula : C₈H₅BrN₄O₂
  • CAS : 446284-40-8
  • Substituents : Pyrazole at C2.
  • Applications : Used in metal-catalyzed cross-coupling reactions due to the pyrazole’s coordination capability .

5-Bromo-2-methoxy-3-methylpyridine Molecular Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol Substituents: Methoxy and methyl groups at C2 and C3. Properties: Refractive index 1.554; used in ligand synthesis for catalysis .

Physicochemical and Reactivity Comparison

Compound Substituent (C2) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
Target Compound Isopropoxy ~287.12 (estimated) N/A High electrophilicity for cycloadditions
5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine Pyrrolidin-1-yl 286.12 118–120 Enhanced solubility and nucleophilicity
5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine Tetrahydro-pyranylmethoxy 317.15 N/A Balanced lipophilicity for drug design
5-Bromo-2-methoxy-3-methylpyridine Methoxy, methyl 202.05 N/A Ligand synthesis for metal complexes

Key Trends :

  • Electron-Withdrawing Groups (EWGs) : Nitro and bromine substituents increase electrophilicity, favoring reactions like 1,3-dipolar cycloadditions .
  • Solubility: Alkoxy and cyclic amine groups (e.g., pyrrolidin-1-yl) improve solubility in organic solvents compared to aryloxy groups (e.g., 4-nitrophenoxy) .
  • Thermal Stability : Higher melting points are observed in nitro-substituted derivatives (e.g., 118–120°C for 2m and 2n) due to strong intermolecular interactions .

Biological Activity

5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a nitro group on the pyridine ring, along with an isopropoxy substituent. This unique combination of functional groups contributes to its reactivity and biological activity.

Key Properties

PropertyDescription
Molecular FormulaC₉H₉BrN₂O₃
Molecular Weight260.08 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

In a study examining its antimicrobial properties, the compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values:
    • Staphylococcus aureus: 44 nM
    • Bacillus subtilis: 180 nM
    • Methicillin-resistant Staphylococcus aureus (MRSA): 11 nM

These results suggest that the compound is more potent than some reference drugs in inhibiting bacterial growth at non-cytotoxic concentrations .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and isopropoxy groups enhance its binding affinity to target molecules, potentially increasing its efficacy as an anti-inflammatory agent .

Cytotoxicity and Selectivity

While exploring its potential as an anticancer agent, research revealed that this compound exhibits selective cytotoxicity towards certain cancer cell lines. In vitro studies showed:

  • IC50 Values :
    • MCF-7 breast cancer cells: 8 nM
    • HepG2 liver cancer cells: higher IC50 values indicating less potency compared to MCF-7 cells.

This selectivity suggests that the compound may be developed further as a targeted therapy for specific types of cancer .

Research Applications

This compound is being explored for various applications in medicinal chemistry:

  • Drug Development : As a lead compound for synthesizing new therapeutic agents targeting bacterial infections and inflammatory diseases.
  • Chemical Synthesis : Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
  • Agrochemicals : Potential applications in developing agrochemicals due to its unique reactivity profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine?

  • Methodology : The compound can be synthesized via sequential functionalization of pyridine derivatives. A typical approach involves:

Bromination : Introducing bromine at the 5-position of a pyridine precursor (e.g., 3-nitro-2-(propan-2-yloxy)pyridine) using reagents like NBS\text{NBS} (N-bromosuccinimide) under radical or electrophilic conditions .

Nitro Group Installation : Nitration at the 3-position using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) under controlled temperatures to avoid over-nitration.

Etherification : Introducing the isopropoxy group at the 2-position via nucleophilic substitution with isopropyl alcohol and a base (e.g., NaH\text{NaH}) .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • NMR :
  • 1H^1\text{H}-NMR: Peaks for isopropoxy protons (δ 1.2–1.4 ppm, doublet), aromatic protons (δ 8.0–8.5 ppm), and nitro group deshielding effects.
  • 13C^{13}\text{C}-NMR: Signals for quaternary carbons adjacent to bromine (δ ~110–120 ppm) and nitro groups (δ ~140 ppm).
  • IR : Strong absorbance for nitro (1520cm1\sim 1520 \, \text{cm}^{-1}) and C-O ether (1250cm1\sim 1250 \, \text{cm}^{-1}) groups.
  • MS : Molecular ion peak at m/zm/z 273 (M+^+) with isotopic patterns indicative of bromine .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :

  • Inhalation : Use fume hoods; evacuate and ventilate if exposed .
  • Skin Contact : Wear nitrile gloves; wash immediately with soap and water.
  • Storage : Keep in a cool, dry place away from oxidizing agents (due to nitro group reactivity) .

Advanced Research Questions

Q. How can contradictory NMR data for nitro-substituted pyridines be resolved?

  • Analysis Strategy :

  • Dynamic Effects : Nitro groups can cause anisotropic effects, shifting aromatic proton signals. Use 1H ^1\text{H}-15N^{15}\text{N} HMBC to confirm coupling between protons and nitro nitrogen.
  • Solvent Effects : Test in deuterated DMSO or CDCl3_3 to observe solvent-induced shifts.
  • Comparative Data : Cross-reference with structurally similar compounds (e.g., 5-Bromo-2-isopropoxypyridine, δ 8.2 ppm for H-6 ).

Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling)?

  • Methodology :

  • Directing Groups : The nitro group acts as a meta-director, favoring electrophilic substitution at the 4- or 6-positions.
  • Protection/Deprotection : Protect the isopropoxy group with TMSCl to prevent side reactions during cross-coupling.
  • Catalytic Systems : Use Pd(PPh3_3)4_4/Cs2_2CO3_3 for Suzuki-Miyaura coupling with aryl boronic acids at the 5-bromo position .

Q. How can crystallographic data for this compound be analyzed using software like SHELXL?

  • Refinement Workflow :

Data Collection : Obtain high-resolution XRD data (e.g., θmax>25\theta_{\text{max}} > 25^\circ) .

Structure Solution : Use SHELXD for dual-space recycling to resolve heavy atoms (Br).

Refinement : Apply SHELXL with anisotropic displacement parameters for Br, O, and N atoms.

Validation : Check R-factors (R1<0.05R_1 < 0.05) and residual electron density (Δρ<0.5eA˚3\Delta \rho < 0.5 \, \text{eÅ}^{-3}) .

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